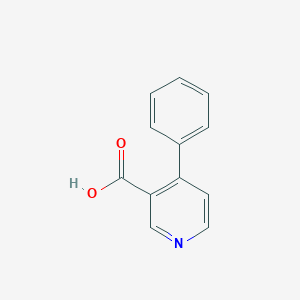

4-Phenylnicotinic acid

Overview

Description

4-Phenylnicotinic acid (4-PNA), also known as 4-pyridinecarboxylic acid, is an organic compound belonging to the class of pyridinecarboxylic acids. It is a colorless solid that is soluble in water and is used in various scientific and industrial applications. 4-PNA is an important intermediate for the synthesis of various pharmaceuticals and other compounds. In addition, 4-PNA has been studied for its biochemical and physiological effects, and has been found to have potential therapeutic applications.

Scientific Research Applications

Cosmeceutical Applications

4-Phenylnicotinic acid: may be involved in the synthesis of nicotinamide (niacinamide) , a form of vitamin B3 used extensively in skincare products. Nicotinamide is known for its role in controlling skin aging and pigmentation. It helps in restoring cellular NAD+ pool, enhancing mitochondrial energetics, reducing oxidative stress and inflammatory responses, and improving skin barrier functions .

Nanotechnology and Drug Delivery

In the field of nanotechnology, 4-Phenylnicotinic acid could be used to functionalize gold nanoparticles (AuNPs). These nanoparticles have applications in bioimaging, biosensing, anticancer therapy, drug delivery, and hyperthermia treatment. The functionalization process provides colloidal stability and allows for targeted delivery of drugs or biomolecules .

Antioxidant Properties

The compound may contribute to the antioxidant properties of derivatives like nicotinamide. This is crucial in preventing oxidative stress-related damage in biological systems, which can lead to chronic diseases and aging. Antioxidants play a significant role in maintaining cellular health and longevity .

Metabolic Pathways

4-Phenylnicotinic acid: could be a precursor in metabolic pathways that produce various metabolites. These metabolites are essential for maintaining skin homeostasis and could be beneficial in treating conditions related to metabolic imbalances .

Structural Modification in Pharmaceuticals

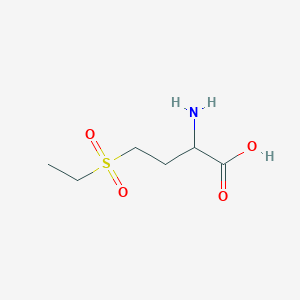

Amino acids, including those derived from 4-Phenylnicotinic acid , are used in the structural modification of pharmaceuticals. They play a vital role in the development of new drugs with improved efficacy and reduced side effects. The structural modification can enhance drug stability, absorption, and distribution within the body .

Biomedical Engineering

The compound’s derivatives could be used in biomedical engineering applications, such as tissue engineering. They can contribute to the development of biocompatible materials that support cell growth and tissue repair .

Mechanism of Action

Target of Action

4-Phenylnicotinic acid is a derivative of nicotinic acid, also known as niacin . Niacin is a valuable agent for therapy to modify high LDL-C as well as low HDL-C, high lipoprotein a, and hypertriglyceridemia . .

Mode of Action

Nicotinic acid and its derivatives are known to have lipid-modifying effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .

Biochemical Pathways

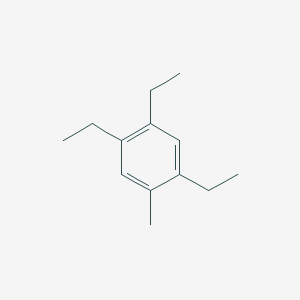

Phenolic compounds, which include nicotinic acid derivatives, are known to be involved in various biochemical pathways . They are secondary metabolites of plants and constitute an important group, i.e., phenylpropanoids .

Pharmacokinetics

Pharmacokinetics is the process by which drugs are absorbed, distributed, metabolized, and eliminated by the body . These principles dictate drug dose and dosing interval, and understanding them will aid the clinician in medication selection, dosing, and appropriate monitoring .

Result of Action

Nicotinic acid and its derivatives are known to have lipid-modifying effects .

Action Environment

It is known that environmental factors can influence the action of many drugs . These factors can include the physiological responses to surgery, critical illness, and subsequent resuscitation, which can alter both pharmacokinetics (PK) and pharmacodynamics (PD) .

properties

IUPAC Name |

4-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFLWFBUKXQGIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376587 | |

| Record name | 4-PHENYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103863-14-5 | |

| Record name | 4-Phenyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103863-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-PHENYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

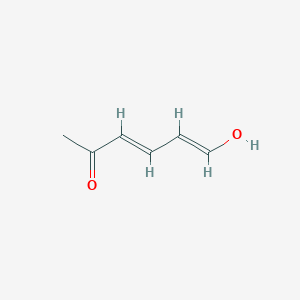

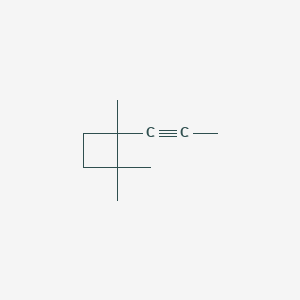

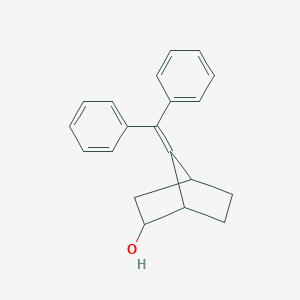

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)

![3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)

![3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)](/img/structure/B11592.png)

![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)